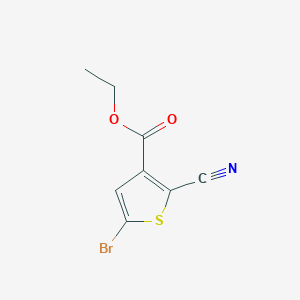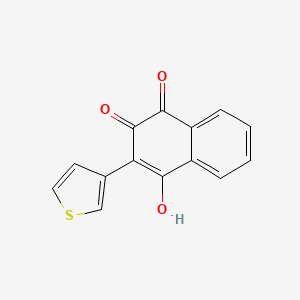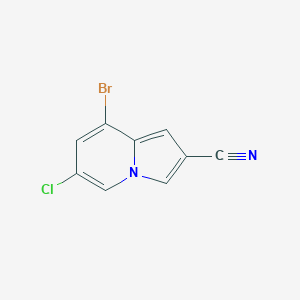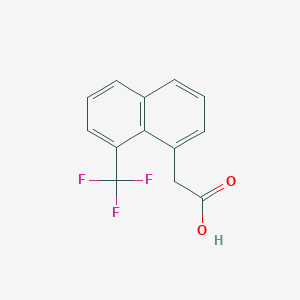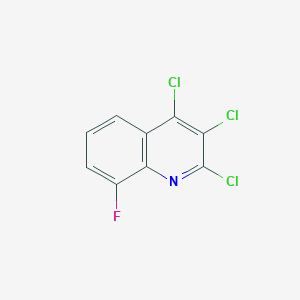
9-Methyl-9-(trimethylsilyl)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9-(trimethylsilyl)fluorene: is an organosilicon compound with the molecular formula C17H20Si. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trimethylsilyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(trimethylsilyl)fluorene typically involves the reaction of 9H-fluorene with n-butyllithium in diethyl ether at low temperatures, followed by the addition of chlorotrimethylsilane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively straightforward reaction mechanism .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyl-9-(trimethylsilyl)fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Methyl-9-(trimethylsilyl)fluorene is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential for modification suggests it could be used in the development of new pharmaceuticals or biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of materials with enhanced thermal and chemical stability. It is also explored for use in optoelectronic devices due to its unique electronic properties .
Wirkmechanismus
The mechanism by which 9-Methyl-9-(trimethylsilyl)fluorene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
9-Trimethylsilylfluorene: Similar in structure but lacks the methyl group at the 9-position.
9-Silafluorene: Contains a silicon atom in place of the carbon at the 9-position.
9-Germafluorene: Contains a germanium atom in place of the carbon at the 9-position.
Uniqueness: 9-Methyl-9-(trimethylsilyl)fluorene is unique due to the presence of both a trimethylsilyl group and a methyl group at the 9-position. This dual substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
18002-95-4 |
|---|---|
Molekularformel |
C17H20Si |
Molekulargewicht |
252.42 g/mol |
IUPAC-Name |
trimethyl-(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C17H20Si/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
InChI-Schlüssel |
JKLPGKRZRDHHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
